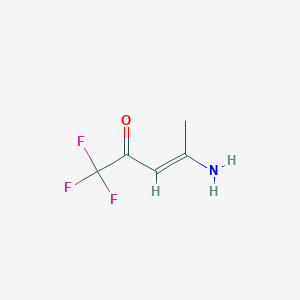

4-Amino-1,1,1-trifluoro-pent-3-en-2-one

CAS No.:

Cat. No.: VC13335611

Molecular Formula: C5H6F3NO

Molecular Weight: 153.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6F3NO |

|---|---|

| Molecular Weight | 153.10 g/mol |

| IUPAC Name | (E)-4-amino-1,1,1-trifluoropent-3-en-2-one |

| Standard InChI | InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2+ |

| Standard InChI Key | WNMWQCIQTDNYEO-NSCUHMNNSA-N |

| Isomeric SMILES | C/C(=C\C(=O)C(F)(F)F)/N |

| SMILES | CC(=CC(=O)C(F)(F)F)N |

| Canonical SMILES | CC(=CC(=O)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features an α,β-unsaturated ketone system ( at C2 and between C3 and C4) with a trifluoromethyl group () at C1 and an amino group () at C4. The (E)-configuration of the double bond is stabilized by conjugation with the ketone and the electron-withdrawing group, as confirmed by X-ray crystallography in related compounds. The group enhances metabolic stability and lipophilicity, while the amino group enables participation in nucleophilic reactions such as Michael additions .

Spectroscopic Characterization

Key spectroscopic data for structurally analogous compounds include:

-

¹H NMR: Signals at 4.18–4.39 ppm for ethoxy groups (in derivatives) and 4.93 ppm for amino protons.

-

¹³C NMR: Resonances at 178.2 ppm for the carbonyl carbon and 120–125 ppm for the -adjacent carbons .

-

IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3300–3500 cm⁻¹ (N-H) .

These data suggest that 4-Amino-1,1,1-trifluoro-pent-3-en-2-one would exhibit similar spectral features, adjusted for its specific substituents.

Synthesis and Reaction Mechanisms

Solvent-Free Synthesis

A solvent-free methodology, adapted from Martins et al., involves the condensation of 1,1,1-trifluoro-4-alkoxy-pent-3-en-2-one with primary or secondary amines at 0°C, followed by stirring at room temperature for 5 minutes . This approach eliminates the need for toxic solvents and achieves yields exceeding 85%. For example:

Ultrasound irradiation in aqueous media can enhance reaction rates for less reactive amines, reducing reaction times to 15–20 minutes .

Industrial-Scale Production

Industrial routes utilize continuous flow reactors to optimize heat transfer and mixing. Key steps include:

-

Enolate Formation: Treatment of ethyl trifluoroacetate with a strong base (e.g., NaH) generates a reactive enolate.

-

Alkylation: Reaction with alkyl halides introduces the alkoxy group.

-

Amination: Substitution of the alkoxy group with ammonia or amines under controlled pH.

These methods prioritize atom economy and minimize waste, aligning with green chemistry principles.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 g/L) but is highly soluble in dichloromethane and ethyl acetate. Stability studies under ambient conditions show no decomposition over 6 months when stored in airtight containers .

Applications in Heterocyclic Chemistry

Synthesis of Trifluoromethylated Heterocycles

The compound serves as a precursor for nitrogen-containing heterocycles:

-

Pyrazoles: Reaction with hydrazines yields 5-trifluoromethylpyrazoles (55–89% yield).

-

Isoxazoles: Cyclization with hydroxylamine hydrochloride produces isoxazole derivatives under mild conditions.

-

Pyrimidines: Condensation with acetylguanidine forms pyrimidine cores, valuable in antiviral drug design.

Pharmaceutical Relevance

The trifluoromethyl group enhances drug candidates’ bioavailability and target affinity. Derivatives of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one are being explored as:

-

Kinase Inhibitors: Potent activity against tyrosine kinases involved in cancer progression .

-

Antimicrobial Agents: Broad-spectrum activity against Gram-positive bacteria .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with biological targets (e.g., enzymes, receptors) through molecular docking and crystallography could unlock new therapeutic applications.

Process Optimization

Developing catalytic asymmetric synthesis routes would enable access to enantiomerically pure derivatives, critical for chiral drug development .

Environmental Impact Assessment

Studies on biodegradation pathways and ecotoxicology are needed to ensure sustainable use in industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume